3-(6-Amino-9h-purin-9-yl)-cyclopentanol

Catalog No.
S592688
CAS No.
142130-73-2
M.F
C10H13N5O
M. Wt
219.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(6-Amino-9h-purin-9-yl)-cyclopentanol

CAS Number

142130-73-2

Product Name

3-(6-Amino-9h-purin-9-yl)-cyclopentanol

IUPAC Name

(1R,3S)-3-(6-aminopurin-9-yl)cyclopentan-1-ol

Molecular Formula

C10H13N5O

Molecular Weight

219.24 g/mol

InChI

InChI=1S/C10H13N5O/c11-9-8-10(13-4-12-9)15(5-14-8)6-1-2-7(16)3-6/h4-7,16H,1-3H2,(H2,11,12,13)/t6-,7+/m0/s1

InChI Key

UZNXSBPBWFLVDK-NKWVEPMBSA-N

SMILES

C1CC(CC1N2C=NC3=C(N=CN=C32)N)O

Synonyms

3-(6-amino-9H-purin-9-yl)-cyclopentanol, 3-(6-amino-9H-purin-9-yl)-cyclopentanol, (1R-cis)-isomer, 3-(6-amino-9H-purin-9-yl)-cyclopentanol, (1R-trans)-isomer, 3-(6-amino-9H-purin-9-yl)-cyclopentanol, (1S-cis)-isomer, 3-(6-amino-9H-purin-9-yl)-cyclopentanol, (1S-trans)-isomer, 9-(cis-cyclopentan-3-ol)adenine, 9-(trans-cyclopentan-3-ol)adenine, cyclopentanol, 3-(6-amino-9H-purin-9-yl)-, cyclopentanol, 3-(6-amino-9H-purin-9-yl)-, (1R-cis)-isomer, MDL 201112, MDL 201449A, MDL-201,449A, MDL-201112, MDL201112

Canonical SMILES

C1CC(CC1N2C=NC3=C(N=CN=C32)N)O

Isomeric SMILES

C1C[C@H](C[C@H]1N2C=NC3=C(N=CN=C32)N)O

3-(6-Amino-9H-purin-9-yl)-cyclopentanol, also known as 3-(6-amino-9H-purine-9-yl)cyclopentanol, is a complex organic compound that combines a purine base with a cyclopentanol structure. The molecular formula of this compound is C13H13N5O3C_{13}H_{13}N_{5}O_{3}, and its molecular weight is approximately 287.27 g/mol. The compound features a hydroxyl group and an amino group attached to the purine ring, contributing to its potential biological activity and reactivity in various chemical processes.

, including:

  • Oxidation: Hydroxyl groups can be oxidized to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to different derivatives.
  • Substitution: The amino group in the purine base can engage in substitution reactions with alkyl halides or acyl chlorides, yielding various substituted derivatives .

3-(6-Amino-9H-purin-9-yl)-cyclopentanol exhibits notable biological activities, particularly as an immunosuppressive agent. It has been studied for its potential to inhibit tumor necrosis factor-alpha production, which is crucial in inflammatory responses. The compound's interaction with molecular targets such as nucleic acids and enzymes may influence various biochemical pathways, making it a candidate for therapeutic applications in conditions mediated by TNF-alpha .

The synthesis of 3-(6-Amino-9H-purin-9-yl)-cyclopentanol typically involves multi-step organic synthesis strategies. Key steps may include:

  • Preparation of the Cyclopentanol Ring: This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Purine Base: This step may involve coupling reactions where the purine moiety is linked to the cyclopentanol framework.
  • Functional Group Modifications: The introduction of hydroxyl and amino groups may require protective group strategies and specific reagents to achieve desired selectivity .

The unique structure of 3-(6-Amino-9H-purin-9-yl)-cyclopentanol lends itself to several applications:

  • Pharmaceuticals: Due to its immunosuppressive properties, it may be explored for use in therapies targeting autoimmune diseases or inflammatory conditions.
  • Biochemical Research: Its interactions with nucleic acids make it a valuable tool in studying cellular processes and signaling pathways related to purine metabolism .

Interaction studies indicate that 3-(6-Amino-9H-purin-9-yl)-cyclopentanol can modulate immune responses by inhibiting TNF-alpha production. Research has shown that this compound affects protein kinase C activity, suggesting a mechanism through which it exerts its immunosuppressive effects. Further studies could elucidate its role in T-cell reactivity and other immune functions .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 3-(6-Amino-9H-purin-9-yl)-cyclopentanol:

  • Adenosine: A naturally occurring nucleoside involved in various biological processes.
  • Cyclopentanol: A simpler alcohol with a cyclopentane ring but lacking the purine base.
  • Propargyl Alcohol: Contains a propynyl group but does not incorporate the purine structure.

Uniqueness

What distinguishes 3-(6-Amino-9H-purin-9-yl)-cyclopentanol from these similar compounds is its unique combination of functional groups (hydroxyl and amino) within a purine framework, which enhances its potential for specific biological interactions and therapeutic applications .

XLogP3

0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

219.11201006 g/mol

Monoisotopic Mass

219.11201006 g/mol

Heavy Atom Count

16

Dates

Modify: 2023-08-15

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